molecular formula C18H24N2O2 B2795246 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide CAS No. 851096-35-0

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide

Cat. No. B2795246
CAS RN: 851096-35-0
M. Wt: 300.402
InChI Key: JVHSYQLDXSDMAT-UHFFFAOYSA-N
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Description

“N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide” is a chemical compound that contains a quinoline group . Quinoline is an aromatic nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives has been achieved through various established protocols . Some of the conventional named reactions used for the synthesis of the quinoline ring include Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It’s a weak tertiary base and forms salts with acids .

Scientific Research Applications

Antiviral Applications

Quinoline derivatives have been synthesized and evaluated for their antiviral activity, showcasing potential against various viral strains. For instance, novel quinoxaline compounds, synthesized from precursors like ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate, exhibited potent activity against human cytomegalovirus (HCMV) with low cytotoxicity, suggesting a high selectivity index for antiviral applications (Elzahabi, 2017).

Antioxidant Properties

Quinoline derivatives are also explored for their antioxidant properties, which is crucial in combating oxidative stress related to various diseases. Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, synthesized from related quinoline compounds, demonstrated significant antioxidant activities, indicating their potential in therapeutic applications to mitigate oxidative damage (Hassan et al., 2017).

Antibacterial and Antimicrobial Activity

The antibacterial and antimicrobial properties of quinoline derivatives have been extensively studied, showing effectiveness against a range of bacterial and fungal strains. For example, pyranoquinoline derivatives synthesized from 4-hydroxy-1-methyl-2(1H)-quinolinone exhibited moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari et al., 2014). This suggests the potential of such compounds in developing new antibacterial agents.

Fluorescent Chemosensors

Quinoline derivatives have been utilized in the development of fluorescent chemosensors for the detection of metal ions, such as Zn2+, in aqueous media. This application is significant in environmental monitoring and biomedical research. A chemosensor based on the quinoline moiety exhibited remarkable fluorescence enhancement upon binding with Zn2+, indicating its utility in selective metal ion detection (Kim et al., 2016).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological target they interact with. Many quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities .

Future Directions

The future directions in the study of quinoline derivatives could involve the development of new synthetic routes and the exploration of their biological and pharmacological activities .

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11(2)7-17(21)19-6-5-14-10-15-8-12(3)13(4)9-16(15)20-18(14)22/h8-11H,5-7H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHSYQLDXSDMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide

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